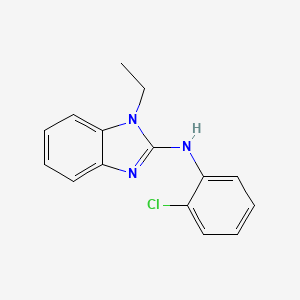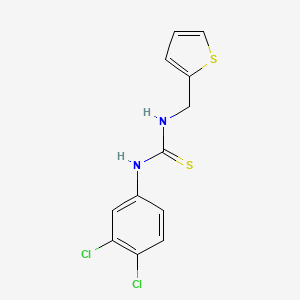![molecular formula C18H21N3OS B5741789 4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5741789.png)
4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thioamides and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed that the compound exerts its cytotoxic effects by targeting the microtubule network in cancer cells. This disrupts the normal cellular processes and leads to cell death. Additionally, this compound has been found to inhibit the activity of certain enzymes that are essential for cancer cell survival.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, 4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can modulate the activity of certain enzymes and receptors in the body. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide in lab experiments is its potent cytotoxic effects against cancer cells. This makes it an ideal candidate for studying the mechanisms of cancer cell death and developing new anticancer therapies. However, one of the limitations of using this compound is its potential toxicity to normal cells. Therefore, careful consideration must be given to the dosage and administration of this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide. One area of research is the development of novel anticancer therapies based on the compound's mechanism of action. Additionally, further studies are needed to understand the compound's effects on normal cells and to develop strategies to minimize its toxicity. Finally, the potential applications of this compound in other areas of scientific research, such as neurobiology and immunology, should be explored.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide involves the reaction of 4-tert-butylbenzoyl chloride with 4-methyl-2-pyridinethiol in the presence of a base. The resulting product is then treated with ammonium carbonate to obtain the final compound. This synthesis method has been well-established in the literature and has been used to produce large quantities of the compound for research purposes.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that this compound exhibits potent cytotoxic effects against a range of cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
4-tert-butyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-12-9-10-19-15(11-12)20-17(23)21-16(22)13-5-7-14(8-6-13)18(2,3)4/h5-11H,1-4H3,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMIRSXRSGUOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5741768.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5741770.png)
![1-[2-(2,3-dichlorophenoxy)ethyl]piperidine](/img/structure/B5741778.png)

![N-{4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]phenyl}acetamide](/img/structure/B5741782.png)

![N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5741796.png)
![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5741804.png)